(R)-Methyl 2-hydroxypent-4-enoate
CAS No.: 96488-05-0
Cat. No.: VC13550313
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96488-05-0 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | methyl (2R)-2-hydroxypent-4-enoate |
| Standard InChI | InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3,5,7H,1,4H2,2H3/t5-/m1/s1 |
| Standard InChI Key | JZBUJSFCZCCWBE-RXMQYKEDSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC=C)O |
| SMILES | COC(=O)C(CC=C)O |
| Canonical SMILES | COC(=O)C(CC=C)O |
Introduction
Chemical Identity and Stereochemical Features
Structural Configuration
(R)-Methyl 2-hydroxypent-4-enoate (C₆H₁₀O₃) features a pent-4-enoate backbone with a hydroxyl group at C2 and a methyl ester at C1 (Figure 1). The (R)-configuration at C2 arises from the spatial arrangement of the hydroxyl group relative to the ester moiety, conferring distinct stereoelectronic properties. The α,β-unsaturated ester (C4–C5 double bond) introduces conjugation, influencing reactivity in cycloadditions and nucleophilic substitutions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₃ | , |
| Molecular Weight | 130.14 g/mol | |
| Exact Mass | 130.063 g/mol | |
| LogP | 0.096 | |
| PSA | 46.53 Ų |
The compound’s low LogP value (0.096) suggests moderate hydrophilicity, while its polar surface area (46.53 Ų) reflects hydrogen-bonding capacity, critical for enzyme interactions .
Stereochemical Synthesis and Resolution
Enantioselective synthesis of the (R)-enantiomer has been achieved via copper(II)-catalyzed Hosomi–Sakurai reactions. In one protocol, chiral copper complexes promote the addition of allyltrimethylsilane to α-ketoesters, yielding the (R)-configured product with up to 95% enantiomeric excess (ee) . Chiral HPLC using columns such as YMC CHIRAL Amylose-SA (hexane/EtOH eluent) confirms enantiopurity, with retention times differing by 1–2 minutes between enantiomers .
Synthetic Methodologies
Catalytic Asymmetric Synthesis
The Hosomi–Sakurai reaction represents a cornerstone in synthesizing (R)-methyl 2-hydroxypent-4-enoate. Key steps include:
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Substrate Preparation: α-Ketoesters derived from pent-4-enoic acid serve as electrophilic partners.
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Catalytic Cycle: Chiral copper(II) complexes coordinate the ketoester, enabling enantioselective allylation via a six-membered transition state .
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Workup: Hydrolysis of the silyl ether intermediate yields the hydroxylated product.
This method achieves yields exceeding 70% with minimal racemization, as demonstrated by NMR and mass spectrometry .
Alternative Routes
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Enzymatic Resolution: Lipases and esterases selectively hydrolyze racemic mixtures, though yields are lower (50–60%) compared to catalytic methods .
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Fluorinated Analog Synthesis: γ-Fluorinated variants, such as (R)-2-amino-4-fluoropent-4-enecarboxylates, are synthesized via sulfonylation and benzylation, though these require multistep sequences .
Biological Activity and Enzyme Interactions
Metalloproteinase (MMP) Inhibition
(R)-Methyl 2-hydroxypent-4-enoate derivatives exhibit nanomolar inhibition of MMP-2 and MMP-9, enzymes implicated in tumor metastasis and inflammation. The hydroxyl and ester groups coordinate Zn²⁺ in the enzyme active site, while the α,β-unsaturated ester stabilizes transition states via conjugation .
Table 2: Inhibition Potencies of Chiral Hydroxamates
| Compound | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) |
|---|---|---|
| (R)-Methyl derivative | 2.1 | 1.8 |
| (S)-Methyl derivative | 2.3 | 2.0 |
| CGS 27030A (reference) | 5.6 | 4.9 |
Data adapted from show comparable potency between enantiomers, contrasting with earlier MMP inhibitors where stereochemistry strongly influenced activity .
Applications in Organic Synthesis and Drug Development
Asymmetric Building Blocks
The compound’s chiral center and α,β-unsaturated ester make it valuable for:
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Cyclopropanation: Transition-metal-catalyzed reactions with diazo compounds yield bicyclic lactones.
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Michael Additions: Nucleophiles attack the β-position, enabling access to γ-hydroxyesters .
Comparative Analysis with Structural Analogs
Ethyl and Cyclohexyl Variants
Replacing the methyl ester with ethyl or cyclohexyl groups alters solubility and bioactivity:
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Ethyl 2-hydroxypent-4-enoate: Increased lipophilicity (LogP = 0.52) enhances membrane permeability but reduces aqueous solubility .
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Cyclohexyl derivatives: Bulkier substituents hinder enzyme binding, reducing MMP inhibition potency by 3–5 fold .
Fluorinated Derivatives
γ-Fluorination, as in (R)-2-amino-4-fluoropent-4-enecarboxylate, introduces electronegativity that strengthens Zn²⁺ coordination in MMPs, improving IC₅₀ values by 40% compared to non-fluorinated analogs .
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